Enantiomer-Dependent RIP1 Kinase Inhibition: (R)- vs. (S)-Benzoxazepinone
The stereochemistry at the 3-position is the single most critical determinant of biochemical activity. In a systematic SAR study of the benzoxazepinone series, the (S)-enantiomer of a key intermediate was found to be essential for potent inhibition of RIP1 kinase. In stark contrast, the (R)-enantiomer was completely inactive in the same RIP1 Fluorescence Polarization (FP) binding assay [1]. This profound stereochemical dependence justifies the need for high-purity (R)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl as a critical negative control or as a chiral probe in analytical method validation.
| Evidence Dimension | RIP1 FP Binding Activity |
|---|---|
| Target Compound Data | Inactive (RIP1 FP IC50 not determinable) |
| Comparator Or Baseline | (S)-enantiomer (compound 9 in Harris et al., 2017); Active |
| Quantified Difference | Complete loss of activity for the (R)-enantiomer |
| Conditions | RIP1 (1-375) FP binding assay; J. Med. Chem. 2017, 60 (4), 1247-1261, SAR Table 1 |
Why This Matters
For procurement, this quantifiable stereochemical dependence validates the need for a specific enantiomer, as the opposite configuration leads to a binary, complete loss of target engagement, making it an essential standard for chiral purity monitoring or a key intermediate for active diastereomer synthesis.
- [1] Harris, P. A.; Berger, S. B.; Jeong, J. U.; et al. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. J. Med. Chem. 2017, 60 (4), 1247–1261. View Source
